3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]propanamide
Description
This compound is a thiazole-based carboxamide derivative featuring a 3-chlorophenyl carbamoyl moiety and a 4-fluorobenzyl substituent. Its structure integrates a 1,3-thiazole core, which is often associated with bioactivity in medicinal chemistry, such as antimicrobial or kinase inhibitory properties . The 3-chlorophenyl group may enhance lipophilicity and receptor binding, while the 4-fluorobenzyl substituent could influence metabolic stability and solubility. Although direct spectral or synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., compounds in , and 9) suggest synthesis via multi-step protocols involving condensation, cyclization, and amide coupling reactions .
Properties
IUPAC Name |
3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O2S/c21-14-2-1-3-16(10-14)24-19(28)26-20-25-17(12-29-20)8-9-18(27)23-11-13-4-6-15(22)7-5-13/h1-7,10,12H,8-9,11H2,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKILAOILWBVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with shared features: thiazole/oxadiazole cores, substituted aryl groups, and carboxamide linkages. Key differences lie in substituent patterns and resultant physicochemical/biological properties.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects :
- Lipophilicity : The 3-chlorophenyl group increases logP compared to methylphenyl derivatives (e.g., 7c vs. target compound).
- Solubility : The 4-fluorobenzyl group in the target compound may reduce aqueous solubility relative to piperazine-containing analogs (e.g., 3s ), which benefit from basic nitrogen atoms.
Synthetic Complexity :
- The target compound’s synthesis likely parallels 7c , involving thiazole cyclization (reflux with hydrazine) and amide coupling. However, piperazine derivatives (e.g., 3s ) require additional steps for heterocyclic ring formation .
Chlorophenyl groups (as in STL063220 ) are associated with enhanced receptor affinity in kinase inhibitors.
Critical Analysis of Contradictions and Limitations
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